molecular formula C18H17NO7 B2588664 Methyl 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate CAS No. 881447-79-6

Methyl 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

Cat. No.: B2588664
CAS No.: 881447-79-6
M. Wt: 359.334
InChI Key: AGWBATUGDBGPEB-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a useful research compound. Its molecular formula is C18H17NO7 and its molecular weight is 359.334. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Pyran derivatives, including related compounds to Methyl 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate, have been studied for their corrosion inhibition properties. Research has shown these compounds can significantly inhibit the corrosion of mild steel in acidic environments. The effectiveness of these inhibitors was linked to their concentration, demonstrating high inhibition efficiency and suggesting their adsorption follows the Langmuir isotherm. This research highlights the potential of pyran derivatives in protecting metals against corrosion, particularly in industrial applications (Saranya et al., 2020).

Organic Synthesis and Catalysis

Studies have also focused on the synthesis of pyran and pyranopyrazole derivatives using various catalysts and conditions. For instance, isonicotinic acid has been employed as a dual and biological organocatalyst for synthesizing pyranopyrazoles, highlighting a green and efficient method for preparing these compounds (Zolfigol et al., 2013). Another study presented a one-pot synthesis approach for creating 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, offering an improved alternative to previously reported methods and showcasing the versatility of pyran derivatives in organic synthesis (Jilani, 2007).

Antimicrobial and Anticoccidial Activities

Pyran derivatives have demonstrated potential in antimicrobial and anticoccidial activities. A study on 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones and related compounds revealed significant activity against coccidiosis in chickens, along with antimicrobial properties. These findings suggest the potential for developing new antimicrobial and anticoccidial agents based on pyran derivatives (Georgiadis, 1976).

Properties

IUPAC Name

methyl 2-amino-6-(hydroxymethyl)-4-(2-methoxyphenyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7/c1-23-12-6-4-3-5-10(12)13-14(18(22)24-2)17(19)26-15-11(21)7-9(8-20)25-16(13)15/h3-7,13,20H,8,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWBATUGDBGPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C(=C(OC3=C2OC(=CC3=O)CO)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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